6-Fluoro-4-iodopyridin-2-amine

Description

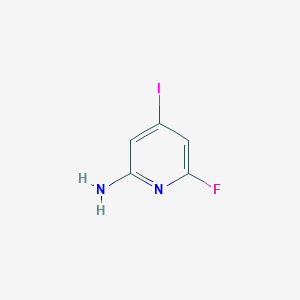

6-Fluoro-4-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 6 are replaced by iodine and fluorine atoms, respectively

Properties

Molecular Formula |

C5H4FIN2 |

|---|---|

Molecular Weight |

238.00 g/mol |

IUPAC Name |

6-fluoro-4-iodopyridin-2-amine |

InChI |

InChI=1S/C5H4FIN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9) |

InChI Key |

YPQYTRJQSRYHPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1N)F)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-iodopyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 2-amino-3-fluoro-4-iodopyridine can be synthesized by reacting 2-amino-3-iodopyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimizing reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-iodopyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.

Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like thiols, amines, or alkoxides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate) in solvents like tetrahydrofuran are typical conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Fluoro-4-iodopyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-iodopyridin-2-amine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

- 6-Fluoro-5-iodopyridin-2-amine

- 4-Fluoro-5-iodopyridin-2-amine

- 2-Amino-3-fluoro-4-iodopyridine

Uniqueness

6-Fluoro-4-iodopyridin-2-amine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other fluorinated or iodinated pyridine derivatives.

Biological Activity

6-Fluoro-4-iodopyridin-2-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of both fluorine and iodine atoms, along with an amino group, endows this compound with distinctive chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C5H4FIN2, with a molecular weight of approximately 238.00 g/mol. The structural arrangement includes:

- Fluorine at the 6-position

- Iodine at the 4-position

- An amino group at the 2-position

This configuration influences its biological interactions and reactivity.

Research on the specific mechanisms of action for this compound is limited. However, it is hypothesized that its biological activity may be attributed to:

- Inhibition of Enzymatic Activity : Compounds similar to this compound have shown potential as inhibitors of various enzymes involved in disease pathways.

- Binding Affinity : The presence of halogen substituents enhances binding affinity to biological macromolecules, which may lead to altered signaling pathways.

Anticancer Activity

Compounds structurally related to this compound have been evaluated for anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The fluorine atom is believed to enhance these effects by improving lipophilicity and cellular uptake.

Interaction Studies

Interaction studies indicate that this compound may interact with specific receptors or enzymes. These studies often employ techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

Such methods help elucidate the binding mechanisms and affinities towards different biological targets.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Fluorine at position 6 | Potential anticancer activity |

| 5-Chloro-4-fluoropyridin-2-amine | Chlorine at position 5, fluorine at position 3 | Inhibitor of specific kinases |

| 4-Iodopyridin-2-amines | Iodine at position 4 | General reactivity in medicinal chemistry |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 6-Fluoro-4-iodopyridin-2-amines:

- Study on Inhibition of Kinases : A study demonstrated that a derivative exhibited selective inhibition against certain kinases involved in cancer progression.

- Clinical Trials : Ongoing clinical trials are exploring the efficacy of related compounds in treating autoimmune diseases, leveraging their ability to modulate immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.